N-Ethyl-p-toluidine

Description

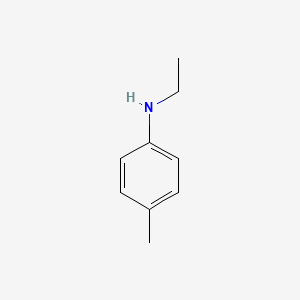

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-10-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASABFUMCBTXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Record name | N-ETHYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3453 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060754 | |

| Record name | Benzenamine, N-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-ethyl-p-toluidine appears as a dark colored liquid with an aromatic odor. Insoluble in water and about the same density as water. Toxic by skin absorption and inhalation of vapors. Toxic fumes may evolve during combustion. | |

| Record name | N-ETHYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3453 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

622-57-1, 73268-91-4 | |

| Record name | N-ETHYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3453 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyl-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedinitrile, 2-((4-(ethyl(phenylmethyl)amino)phenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073268914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-p-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-P-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W991US1LF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Ethyl-p-toluidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-p-toluidine is a substituted aromatic amine that serves as a versatile and crucial intermediate in the landscape of organic synthesis. Characterized by an ethyl group and a methyl group attached to the aniline scaffold, this compound possesses a unique combination of steric and electronic properties that make it a valuable building block for a diverse array of complex molecules. Its utility spans multiple sectors, including the manufacturing of dyes and pigments, and it holds significant potential within the pharmaceutical industry as a precursor to bioactive compounds.[1][2]

This technical guide provides a comprehensive overview of this compound, designed for professionals in research and development. It delves into its chemical identity, physicochemical properties, detailed synthesis protocols, analytical methodologies for purity assessment, and critical safety information. Furthermore, it explores its applications, offering insights into its role in the creation of high-value chemical entities.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is paramount for scientific accuracy and safety. This compound is known by several names in scientific literature and commerce. Its formal IUPAC name is N-ethyl-4-methylaniline .[3]

For clarity and comprehensive reference, its key identifiers and a list of common synonyms are provided in the table below.

| Identifier | Value | Reference |

| IUPAC Name | N-ethyl-4-methylaniline | [3] |

| CAS Number | 622-57-1 | [3] |

| Molecular Formula | C₉H₁₃N | [3] |

| Molecular Weight | 135.21 g/mol | [3] |

| InChI Key | AASABFUMCBTXRL-UHFFFAOYSA-N | [3] |

A comprehensive list of synonyms includes:

-

N-Ethyl-4-methylaniline[3]

-

N-Ethyl-p-methylaniline[3]

-

N-Ethyl-4-toluidine[3]

-

4-(Ethylamino)toluene[4]

-

Benzenamine, N-ethyl-4-methyl-[3]

-

p-Methyl-N-ethylaniline[3]

-

p-Toluidine, N-ethyl-[3]

-

NSC 8889[3]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. It typically presents as a dark-colored liquid with a characteristic aromatic odor.[5] A summary of its key properties is presented below.

| Property | Value | Reference |

| Appearance | Dark colored liquid with an aromatic odor | [5] |

| Boiling Point | 218 °C | [6] |

| Density | 0.938 g/mL | [6] |

| Solubility | Insoluble in water | [5] |

| Flash Point | 89 °C | [6] |

| Refractive Index | 1.546 (at 20 °C) | [7] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-alkylation of p-toluidine. Several methods have been established, with the choice of ethylating agent and reaction conditions influencing the yield and purity of the final product. Two prevalent laboratory-scale synthesis protocols are detailed below.

Protocol 1: Direct Alkylation with an Ethyl Halide

This classical approach involves the direct reaction of p-toluidine with an ethyl halide, such as ethyl bromide. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the p-toluidine attacks the electrophilic carbon of the ethyl halide.

Step-by-Step Methodology:

-

Reaction Setup: In a pressure-safe reaction vessel, combine p-toluidine and ethyl bromide.[8]

-

Alkylation: Seal the vessel and allow the reaction to proceed. The reaction can be stirred at room temperature for an extended period (e.g., 24 hours) or heated to accelerate the conversion.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. The crude product, often a crystalline mass, is treated with a 10% aqueous solution of sodium hydroxide to neutralize any hydrobromic acid formed and to liberate the free amine.[8]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane, multiple times to ensure complete recovery of the product.[9]

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.[8][9]

Diagram of Direct Alkylation Workflow:

Caption: Workflow for the synthesis of this compound via direct alkylation.

Protocol 2: Reductive Amination with Acetaldehyde

Reductive amination offers a modern and often more controlled alternative to direct alkylation, minimizing the risk of over-alkylation. This two-step, one-pot reaction involves the formation of an intermediate imine from p-toluidine and acetaldehyde, followed by in-situ reduction to the target secondary amine.

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve p-toluidine (1 equivalent) in a suitable solvent like dichloromethane. Add acetaldehyde (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the corresponding imine.[10]

-

Reduction: In a separate flask, prepare a suspension of a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), in the same solvent. Slowly add this suspension to the reaction mixture containing the imine.[10]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until all the p-toluidine has been consumed.[10]

-

Quenching and Work-up: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.[10]

-

Extraction and Purification: Extract the aqueous layer with additional dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.[10]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, primarily due to the reactivity of its secondary amine and the potential for electrophilic substitution on the aromatic ring.

Dye and Pigment Manufacturing

Aromatic amines are foundational to the dye industry, and this compound and its isomers are no exception. They serve as precursors in the synthesis of various dyes, including triarylmethane and rhodamine dyes.[11] For instance, N-ethylated toluidine derivatives are key components in the synthesis of dyes like Acid Blue 90 (Coomassie Brilliant Blue G-250), which is widely used in biochemical assays for protein quantification.[11] The synthesis typically involves the condensation of an N-alkylaniline derivative with an aromatic aldehyde, followed by sulfonation and oxidation.[11]

Pharmaceutical and Agrochemical Synthesis

The structural motif of this compound is of significant interest to medicinal and agricultural chemists. While direct incorporation into blockbuster drugs is not widely documented in the public domain, its precursor, p-toluidine, is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics, antipyretics, and antihistamines.[1][10] The ethyl group in this compound modifies the lipophilicity and steric profile of the molecule, properties that are critically tuned in drug design to optimize pharmacokinetics and pharmacodynamics.[4] Derivatives of N-Ethyl-m-toluidine (an isomer) have been investigated for potential anticancer and antimicrobial activities.[4] This highlights the potential of N-ethylated toluidines as scaffolds for the development of novel therapeutic agents.

In the agrochemical sector, toluidine derivatives are used in the production of herbicides, insecticides, and fungicides.[1] The this compound structure can be a core component in developing new crop protection agents.

Analytical Methodologies

Ensuring the purity and identity of this compound is crucial for its use in synthesis, particularly in the pharmaceutical industry. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, making it ideal for purity assessment and the identification of trace impurities.[12]

Typical GC-MS Parameters:

| Parameter | Recommended Conditions | Reference |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | [13] |

| Injector Temperature | 250 °C | [13] |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | [13] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | [13] |

| Injection Volume | 1 µL (with split ratio, e.g., 50:1) | [13] |

| Detector | Mass Spectrometer (MS) | [12] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [12] |

| MS Transfer Line Temp. | 280 °C | [12] |

| Ion Source Temp. | 230 °C | [12] |

Diagram of GC-MS Analytical Workflow:

Caption: General workflow for the quantification of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a robust and widely used method for the routine quality control of this compound, particularly for analyzing its purity and quantifying it in various matrices.[14]

Typical HPLC Parameters:

| Parameter | Recommended Conditions | Reference |

| Column | C18, 5 µm, 4.6 x 150 mm (or equivalent) | [14] |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50, v/v) | [14] |

| Flow Rate | 1.0 mL/min | [14] |

| Injection Volume | 10 µL | [14] |

| Detector | UV-Vis Detector | [14] |

| Detection Wavelength | ~250 nm | [14] |

| Column Temperature | Ambient (~25 °C) | [14] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for this compound and are crucial for confirming its structure.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides information about its functional groups.

-

Mass Spectrometry (MS): Mass spectral data, typically obtained from GC-MS analysis, is used to determine the molecular weight and fragmentation pattern of the compound.[5]

Safety and Toxicology

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is toxic by inhalation, in contact with skin, and if swallowed.[3]

GHS Hazard Classification:

-

Acute Toxicity, Oral: Category 2 or 3[5]

-

Acute Toxicity, Dermal: Category 2 or 3[5]

-

Acute Toxicity, Inhalation: Category 2 or 3[5]

-

Skin Corrosion/Irritation: Category 2[5]

-

Serious Eye Damage/Eye Irritation: Category 2A[5]

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[10]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[10]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]

References

A complete list of references cited in this document is provided below, including titles, sources, and verifiable URLs.

-

Organic Syntheses Procedure. m-Toluidine, N-ethyl-. Available at: [Link]

-

PubChem. This compound. National Institutes of Health. Available at: [Link]

-

National Institute of Standards and Technology. This compound - the NIST WebBook. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound CAS 622-57-1: Your Guide to Organic Synthesis Intermediate. Available at: [Link]

-

ResearchGate. N‐Alkylation of p‐toluidine (5c) using benzyl alcohol (1:2 ratio). Available at: [Link]

-

PubChem. N,N-diethyl-p-toluidine. National Institutes of Health. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. p-Toluidine: A Crucial Intermediate in Pharmaceutical Synthesis. Available at: [Link]

-

Wired Chemist. N-ethyl-o-toluidine Proton Full Spectrum. Available at: [Link]

-

SpectraBase. N-ethyl-o-toluidine - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Blog. What are the advantages of using Ethyl P - toluenesulfonate as an alkylating agent?. Available at: [Link]

- Google Patents. US4268458A - Process for the preparation of N-alkylated aromatic amines.

-

HELIX Chromatography. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of p-Toluidine. Available at: [Link]

-

Cram. P Toluidine Synthesis Analysis. Available at: [Link]

-

PubChem. N-ethyl-3-methylaniline. National Institutes of Health. Available at: [Link]

-

IJSEAS. FT-IR and FT-Raman Spectral Investigation of p-toluidine. Available at: [Link]

-

National Toxicology Program (NTP). Use of Toluidine in the Manufacture of Dyes. Available at: [Link]

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H13N | CID 61164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A process for the preparation of tolterodine and intermediates thereof - Patent 1584621 [data.epo.org]

- 6. echemi.com [echemi.com]

- 7. WO2010092500A2 - A process for the preparation of tolterodine tartrate - Google Patents [patents.google.com]

- 8. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]

- 12. N-Ethyl-4-methylaniline 95% | CAS: 622-57-1 | AChemBlock [achemblock.com]

- 13. researchgate.net [researchgate.net]

- 14. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Physical Properties of N-Ethyl-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-p-toluidine (CAS No. 622-57-1), also known as N-Ethyl-4-methylaniline, is an aromatic amine of significant interest in various fields of chemical synthesis, including pharmaceuticals, dyes, and polymers. A thorough understanding of its fundamental physical properties is paramount for its safe handling, process optimization, and quality control. This guide provides a detailed examination of two key physical parameters of this compound: its boiling point and density. We will not only present the established values for these properties but also delve into the standardized methodologies for their experimental determination, providing the underlying scientific rationale for these procedures.

Core Physical Properties of this compound

The boiling point and density are critical physical constants that define the behavior of a substance under various conditions. The following table summarizes the reported values for this compound from reputable sources.

| Physical Property | Value | Source(s) |

| Boiling Point | 218 °C | Thermo Scientific[1] |

| 222 °C | TCI Chemicals[2] | |

| 490.20 K (217.05 °C) | Cheméo[3] | |

| ~220 °C | Scent.vn[4] | |

| Density | 0.9380 g/mL | Thermo Scientific[1] |

| Specific Gravity (20/20) | 0.94 | TCI Chemicals[2] |

Note: Minor variations in reported values can be attributed to differences in experimental conditions and sample purity.

The Science Behind the Properties: Intermolecular Forces

This compound is a secondary aromatic amine. The presence of a nitrogen atom with a lone pair of electrons and a hydrogen atom attached to it allows for intermolecular hydrogen bonding, albeit weaker than in alcohols due to the lower electronegativity of nitrogen compared to oxygen.[5][6] These hydrogen bonds, along with van der Waals forces, significantly influence its boiling point, elevating it above non-polar compounds of similar molecular weight.[5][6] The density is a reflection of the compound's molecular weight and how efficiently its molecules pack in the liquid state.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] Accurate determination of the boiling point is crucial for purification processes like distillation and for assessing the substance's purity. The OECD Guideline 103 outlines several acceptable methods for boiling point determination.[3][7][8][9]

Methodology: Ebulliometer Method (Siwoloboff's Method Adaptation)

This method is a reliable technique for determining the boiling point of a small quantity of liquid.

Causality Behind Experimental Choices:

-

Small Sample Volume: This micro-method is advantageous when dealing with valuable or synthesized compounds where only a small amount is available.

-

Sealed Capillary: The inverted sealed capillary traps a small amount of air. As the liquid is heated, this trapped air expands and is eventually replaced by the vapor of the substance.

-

Observation of Bubble Stream: The continuous stream of bubbles indicates that the vapor pressure of the liquid has overcome the external pressure.

-

Cooling and Re-entry: The precise point at which the liquid re-enters the capillary upon cooling signifies that the vapor pressure inside the capillary has just become equal to the external atmospheric pressure. This is the true boiling point.

Experimental Protocol:

-

Sample Preparation: A small amount (2-3 mL) of this compound is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. The entire assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.

-

Heating: The heating bath is gently and gradually heated.

-

Observation: As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is produced.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded. If it deviates significantly from standard pressure (101.325 kPa), a correction may be necessary.

Caption: Comparative Workflows for Density Determination.

Safety and Handling Considerations

This compound is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [10][11][12]All experimental procedures should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS). [11][12]

Conclusion

The accurate determination of the physical properties of this compound, such as its boiling point and density, is fundamental for its application in research and industry. This guide has provided both the established values for these properties and a detailed overview of the robust experimental methodologies for their measurement. By understanding the principles behind these techniques, researchers and drug development professionals can ensure the quality and consistency of their work, leading to more reliable and reproducible outcomes.

References

-

This compound (CAS 622-57-1): Odor profile, Properties, & IFRA compliance . Scent.vn. [Link]

-

This compound . Cheméo. [Link]

-

Pycnometer . University of Utah, Chemical Engineering. [Link]

-

OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point . Eurolab. [Link]

-

Density Meter . Rudolph Research Analytical. [Link]

-

3 Ways to Measure Density Know-How, Hints, and More . Scientific Laboratory Supplies. [Link]

-

Oscillating U-tube . Wikipedia. [Link]

-

Pycnometers for Precise Density Determination . Erichsen. [Link]

-

Test No. 103: Boiling Point . OECD. [Link]

-

Organic Chemistry LABORATORY . [Link]

-

Determination of Boiling Point (B.P): . [Link]

-

Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation . LCS Laboratory. [Link]

-

Test No. 103: Boiling Point . Northeastern University. [Link]

-

15.12: Physical Properties of Amines . Chemistry LibreTexts. [Link]

-

Oscillating tube densitometer . Institute of Subsurface Energy Systems. [Link]

-

15.11: Physical Properties of Amines . Chemistry LibreTexts. [Link]

Sources

- 1. data.ntsb.gov [data.ntsb.gov]

- 2. scribd.com [scribd.com]

- 3. oecd.org [oecd.org]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. U-tube technology in digital laboratory density meters | Anton Paar Wiki [wiki.anton-paar.com]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. store.astm.org [store.astm.org]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

A Technical Guide to the Solubility of N-Ethyl-p-toluidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-Ethyl-p-toluidine (CAS 622-57-1), an important intermediate in the pharmaceutical and chemical industries.[1] Recognizing the limited availability of extensive quantitative data in public literature, this document synthesizes foundational chemical principles, presents known solubility values, and offers a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. The methodologies described are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can generate reliable and reproducible data crucial for process development, formulation, and scale-up operations.

Introduction to this compound: Properties and Significance

This compound is an aromatic amine characterized by an ethyl group and a methyl group attached to the aniline structure.[2] Its molecular architecture makes it a versatile building block in organic synthesis.[3] In the pharmaceutical sector, it serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents.[2][4] Furthermore, it is a vital intermediate in the manufacturing of dyes and polymer additives.[2]

A thorough understanding of the solubility of this compound is a critical prerequisite for its effective application. Solubility data governs fundamental process parameters such as reaction kinetics, solvent selection for synthesis and purification, and the design of crystallization processes. In drug development, solubility is a cornerstone of formulation science, directly impacting bioavailability and dosage form design.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 622-57-1 | [5] |

| Molecular Formula | C₉H₁₃N | [6][7] |

| Molecular Weight | 135.21 g/mol | [5][7] |

| Appearance | Dark colored liquid with an aromatic odor | [6][8] |

| Boiling Point | 222 °C | |

| Density | ~0.94 g/mL | [2] |

| XLogP3-AA | 2.5 | [5] |

| Water Solubility | Insoluble | [6][8][9] |

Theoretical Principles of Solubility

The solubility of this compound is dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. The guiding principle is "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible.[10]

-

Molecular Structure: this compound possesses a dualistic character. The p-substituted aromatic ring is large and nonpolar, contributing to its lipophilicity. This is quantitatively supported by its octanol-water partition coefficient (XLogP3-AA) of 2.5, indicating a preference for nonpolar environments.[5] Conversely, the secondary amine group (-NH-) introduces polarity and the capacity to act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom.[11]

-

Intermolecular Forces:

-

Van der Waals Forces: The dominant forces in nonpolar solvents, which interact favorably with the aromatic ring of this compound.

-

Dipole-Dipole Interactions: The polar amine group can engage in these interactions with polar solvents.

-

Hydrogen Bonding: While the nitrogen's lone pair can accept a hydrogen bond, its ability to do so is somewhat diminished compared to aliphatic amines because the lone pair is partially delocalized into the aromatic π-system.[11][12] This delocalization reduces the electron density on the nitrogen, thereby weakening its basicity and hydrogen bonding potential.

-

Based on these principles, this compound is expected to be sparingly soluble in water but readily soluble in many organic solvents.[6][13][14] High solubility is anticipated in moderately polar solvents like alcohols, where both hydrogen bonding and dispersion forces can be leveraged, as well as in nonpolar aromatic solvents due to favorable π-π stacking and Van der Waals interactions.[10]

Quantitative Solubility Profile

Comprehensive, peer-reviewed quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively published. However, some data is available and serves as a valuable benchmark.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Type | Solubility (g/L) | Source |

| Ethanol | Polar Protic | 399.65 | [5] |

| Methanol | Polar Protic | 388.17 | [5] |

| Isopropanol | Polar Protic | 231.43 | [5] |

To facilitate further research, the following table is provided as a template for the systematic experimental determination of solubility in a broader range of common laboratory solvents.

Table 3: Research Template for Expanded Solubility Screening

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100g Solvent) |

| Hexane | Nonpolar | 25 | Data to be determined |

| Toluene | Aromatic | 25 | Data to be determined |

| Diethyl Ether | Polar Aprotic | 25 | Data to be determined |

| Ethyl Acetate | Polar Aprotic | 25 | Data to be determined |

| Acetone | Polar Aprotic | 25 | Data to be determined |

| Acetonitrile | Polar Aprotic | 25 | Data to be determined |

| Dichloromethane | Halogenated | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined |

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the Shake-Flask Method , which is an adaptation of the OECD Guideline 105 for organic solvents.[15] The causality behind this choice is its foundation in achieving a true thermodynamic equilibrium between the undissolved solute and the saturated solution, which is essential for obtaining accurate and reproducible results.

Workflow for Solubility Determination

The experimental process follows a logical sequence of steps to ensure accuracy and precision.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatted orbital shaker or magnetic stirrer with temperature control

-

Sealed glass vials (e.g., 20 mL screw-cap vials with PTFE-lined septa)

-

Centrifuge and/or syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Evaporating dish or beaker (for gravimetric method)

-

UV-Vis Spectrophotometer and cuvettes (for spectroscopic method)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed amount of the selected organic solvent in a sealed vial. The presence of undissolved solid or liquid phase after equilibration is mandatory to confirm saturation.[15]

-

As a starting point, aim for a concentration at least 2-3 times higher than the expected solubility.

-

-

Equilibration:

-

Place the sealed vials in a thermostatted shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[15] To validate the equilibration time, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when consecutive measurements yield the same concentration.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solute to settle at the controlled temperature.

-

To obtain a clear supernatant free of particulate matter, either centrifuge the vial or carefully draw the supernatant through a syringe fitted with a solvent-compatible (PTFE) 0.22 µm filter. This step is critical to prevent overestimation of solubility.

-

Quantification of Solute

Method A: Gravimetric Analysis

This method is robust, direct, and ideal when the solute is non-volatile.

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume (or weigh a precise mass) of the clear supernatant into the dish.

-

Carefully evaporate the solvent in a fume hood or vacuum oven at a temperature well below the boiling point of this compound (222 °C) to prevent loss of the analyte.[15]

-

Once the solvent is fully removed, cool the dish containing the residue in a desiccator and weigh it.

-

Calculation: The solubility (S) in g/100g of solvent is calculated as: S = (mass of residue / mass of solvent) * 100

Method B: UV-Vis Spectroscopic Analysis

This method is highly sensitive and suitable for lower solubilities, provided the analyte has a chromophore.

-

Preparation of Calibration Curve (Self-Validation):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot absorbance vs. concentration. The linearity of this curve, as indicated by a high correlation coefficient (R² > 0.999), validates the method within that concentration range according to the Beer-Lambert law.[15]

-

-

Sample Analysis:

-

Accurately dilute a known volume of the clear supernatant with the same solvent to bring its concentration into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.[15]

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution.

-

Conclusion

This compound is a chemical intermediate whose solubility profile is paramount for its application in research and industry. While quantitative data remains limited, this guide establishes the theoretical framework governing its solubility, based on its distinct molecular structure. The provided experimental protocols, centered on the validated shake-flask method coupled with gravimetric or spectroscopic analysis, offer a reliable pathway for researchers to generate the precise data required for process optimization and formulation development. The systematic application of these methodologies will contribute to a more comprehensive understanding of this compound's behavior in organic media, enabling more efficient and predictable chemical processes.

References

-

National Center for Biotechnology Information. "this compound." PubChem Compound Database, CID=61164. [Link]

-

Scent.vn. "this compound (CAS 622-57-1): Odor profile, Properties, & IFRA compliance." [Link]

-

Quora. "Are amines soluble in organic solvents?" [Link]

-

Cheméo. "Chemical Properties of this compound (CAS 622-57-1)." [Link]

-

Lumen Learning. "Properties of amines | Organic Chemistry II." [Link]

-

NSF. "Organic Chemistry II." [Link]

-

SlidePlayer. "Amines and Heterocycles." [Link]

-

Studocu. "Amine compounds." [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "this compound (CAS 622-57-1): A Key Intermediate for Pharmaceutical Synthesis." [Link]

-

National Center for Biotechnology Information. "N-ethyl-3-methylaniline." PubChem Compound Database, CID=7603. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemiis.com [chemiis.com]

- 5. scent.vn [scent.vn]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (CAS 622-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | 622-57-1 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. quora.com [quora.com]

- 11. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of N-Ethyl-p-toluidine

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for N-Ethyl-p-toluidine (CAS No. 622-57-1), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques used for its structural elucidation and quality control: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The guide synthesizes theoretical principles with practical, field-proven methodologies, offering a robust framework for the unambiguous characterization of this compound.

Introduction and Molecular Overview

This compound, also known as N-Ethyl-4-methylaniline, is an aromatic amine with the molecular formula C₉H₁₃N.[1] Its structure consists of a p-toluidine core (4-methylaniline) with an ethyl group substituted on the nitrogen atom. This seemingly simple molecule presents a rich dataset across various spectroscopic platforms, each providing a unique piece of the structural puzzle.

Accurate spectroscopic characterization is paramount, serving as the foundation for reaction monitoring, purity assessment, and regulatory compliance. A multi-technique approach, as detailed herein, mitigates the ambiguity of any single method, leading to a confident and verifiable structural assignment.

Key Physicochemical Properties:

-

Molecular Formula: C₉H₁₃N

-

Molecular Weight: 135.21 g/mol [2]

-

CAS Number: 622-57-1[3]

-

Appearance: Dark colored liquid with an aromatic odor[4]

-

Boiling Point: 222 °C[3]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretching, bending), which occur at characteristic frequencies. For this compound, the IR spectrum reveals the key signatures of a secondary aromatic amine.

Experimental Protocol: Attenuated Total Reflectance (ATR)

The ATR method is chosen for its simplicity and minimal sample preparation, making it a highly efficient choice for liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Perform a background scan of the empty ATR accessory to record the ambient spectrum (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ to achieve an adequate signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal post-analysis to prevent cross-contamination.

Data Interpretation and Spectral Features

The IR spectrum of this compound is dominated by features corresponding to its N-H, C-H, C=C, and C-N bonds.

Table 1: Summary of Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3415 | N-H Stretch | Secondary amine N-H bond |

| 3050-3020 | C-H Stretch (sp²) | Aromatic C-H bonds on the benzene ring |

| 2970-2860 | C-H Stretch (sp³) | Aliphatic C-H bonds of the ethyl and methyl groups |

| ~1615, ~1515 | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1315 | C-N Stretch | Aromatic amine C-N bond |

| ~810 | C-H Bend (out-of-plane) | Characteristic of 1,4-disubstituted (para) benzene rings |

Data interpreted from the NIST Gas-Phase IR Database.[5]

The presence of a distinct, sharp peak around 3415 cm⁻¹ is a definitive indicator of the secondary amine (N-H) stretch. The region between 3050-2860 cm⁻¹ clearly distinguishes between the aromatic (sp²) and aliphatic (sp³) C-H stretches. Finally, the strong absorption around 810 cm⁻¹ is highly diagnostic for the para-substitution pattern on the aromatic ring.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol

The causality behind this protocol is to ensure a homogeneous solution in a magnetically transparent medium, with a universally recognized chemical shift reference.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its distinct, minimal solvent signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the established standard (δ = 0.00 ppm) because it is chemically inert, volatile, and produces a single, sharp signal that rarely overlaps with analyte peaks.

-

Data Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion and resolution.

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) are averaged to ensure a high signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum of singlets, simplifying interpretation. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a precise count of chemically distinct protons and reveals their neighboring environments through spin-spin splitting.

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling (J, Hz) | Proton Assignment |

| ~7.00 | 2H | Doublet (d) | ~8.4 | Ar-H (ortho to -NHR) |

| ~6.58 | 2H | Doublet (d) | ~8.4 | Ar-H (ortho to -CH₃) |

| ~3.60 (broad) | 1H | Singlet (s) | - | N-H |

| ~3.12 | 2H | Quartet (q) | ~7.1 | -CH₂-CH₃ |

| ~2.25 | 3H | Singlet (s) | - | Ar-CH₃ |

| ~1.22 | 3H | Triplet (t) | ~7.1 | -CH₂-CH₃ |

| Predicted values based on analogous compounds and established substituent effects. |

-

Aromatic Region: The para-substitution pattern creates a symmetrical AA'BB' system, which appears as two distinct doublets. The protons ortho to the electron-donating amino group are shielded (upfield shift) compared to those ortho to the methyl group.

-

Ethyl Group: The ethyl group protons exhibit classic first-order coupling. The -CH₂- group signal is split into a quartet by its three neighboring -CH₃ protons, while the -CH₃ signal is split into a triplet by the two adjacent -CH₂- protons.

-

N-H Proton: The amine proton typically appears as a broad singlet due to quadrupole broadening and potential chemical exchange. Its chemical shift can be highly variable depending on concentration and solvent.

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.

Table 3: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 146.0 | C-NHR |

| 129.8 | Ar-CH (ortho to -CH₃) |

| 126.9 | C-CH₃ |

| 112.9 | Ar-CH (ortho to -NHR) |

| 38.6 | -CH₂-CH₃ |

| 20.4 | Ar-CH₃ |

| 14.9 | -CH₂-CH₃ |

| Data sourced from SpectraBase.[6] |

The chemical shifts are highly informative. The carbon attached to the nitrogen (C-NHR) is significantly deshielded and appears furthest downfield. The aromatic carbons show distinct shifts based on the electronic effects of the substituents. The aliphatic carbons of the ethyl and methyl groups are shielded and appear upfield.

General Spectroscopic Workflow

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint that can confirm the proposed structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for volatile, thermally stable liquids like this compound. The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Set to a temperature of 250 °C to ensure rapid volatilization.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Begin at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a robust, high-energy technique that reliably induces reproducible fragmentation patterns.

-

Mass Analyzer: Scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragments.

-

Data Interpretation and Fragmentation Analysis

The mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.

Table 4: Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Significance |

| 135 | [M]⁺ | [C₉H₁₃N]⁺ | Molecular Ion |

| 120 | [M - CH₃]⁺ | [C₈H₁₀N]⁺ | Base Peak |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion |

Data interpreted from principles of mass spectrometry fragmentation.[7]

-

Molecular Ion (M⁺): The peak at m/z 135 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.[1]

-

Base Peak (m/z 120): The most intense peak in the spectrum is the base peak, which defines 100% relative abundance. For this compound, this occurs at m/z 120 . This fragment is formed via a characteristic alpha-cleavage, where the bond between the ethyl group's CH₂ and CH₃ is broken. This results in the loss of a methyl radical (•CH₃, mass 15) and the formation of a highly stable, resonance-stabilized cation. The stability of this fragment is the causal reason for its high abundance.

Primary Fragmentation Pathway

Caption: Primary fragmentation of this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound through IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation. IR spectroscopy identifies the key functional groups, NMR spectroscopy maps the precise C-H framework and connectivity, and Mass Spectrometry confirms the molecular weight while revealing a characteristic fragmentation pattern. This integrated analytical approach represents a self-validating system, essential for ensuring the identity, purity, and quality of chemical compounds in research and industrial applications.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 61164, this compound." PubChem, [Link].[1]

-

Scent.vn. "this compound (CAS 622-57-1): Odor profile, Properties, & IFRA compliance." Scent.vn, [Link].[2]

-

National Institute of Standards and Technology. "this compound." NIST Chemistry WebBook, [Link].[5]

-

Clark, J. "Fragmentation Patterns in Mass Spectra." Chemguide, [Link].[7]

Sources

- 1. This compound | C9H13N | CID 61164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. This compound | 622-57-1 [sigmaaldrich.com]

- 4. This compound | 622-57-1 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chemguide.co.uk [chemguide.co.uk]

N-Ethyl-p-toluidine reactivity with electrophiles and nucleophiles

An In-Depth Technical Guide to the Reactivity of N-Ethyl-p-toluidine with Electrophiles and Nucleophiles

Introduction

This compound (NEPT), also known as N-Ethyl-4-methylaniline, is a substituted aromatic amine with the chemical formula C₉H₁₃N.[1][2][3] As a derivative of p-toluidine, it serves as a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[4] Its chemical behavior is dictated by the interplay of three key structural features: the aromatic benzene ring, the strongly activating ethylamino group, and the moderately activating methyl group. This guide provides a comprehensive analysis of the reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its interactions with both electrophiles and nucleophiles, detailing the underlying mechanisms, experimental protocols, and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 622-57-1 | [1][2] |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Dark colored liquid with an aromatic odor | [1] |

| Solubility | Insoluble in water | [1] |

Fundamental Principles of Reactivity

The reactivity of this compound is a direct consequence of its electronic structure. Both the ethylamino (-NHCH₂CH₃) and methyl (-CH₃) groups are electron-donating substituents, which significantly influence the molecule's behavior.

-

The Ethylamino Group: This is a very strong activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance. This increases the electron density of the ring, making it highly susceptible to attack by electrophiles.[5] This group directs incoming electrophiles to the ortho and para positions.

-

The Methyl Group: As an alkyl group, it is a weaker activating group that donates electron density through an inductive effect. It also directs incoming electrophiles to the ortho and para positions.

In this compound, these two groups are in a para relationship. Their electron-donating effects are synergistic, making the aromatic ring exceptionally electron-rich and therefore highly reactive towards electrophilic aromatic substitution.[4] The positions ortho to the powerful ethylamino group are the most activated sites for electrophilic attack.

Conversely, the electron-donating nature of these substituents makes the aromatic ring a poor candidate for nucleophilic aromatic substitution, which requires the ring to be electron-deficient.[6][7] The primary nucleophilic character of the molecule resides in the lone pair of electrons on the nitrogen atom.[5]

Reactivity with Electrophiles

This compound's interactions with electrophiles can occur at two primary sites: the electron-rich aromatic ring and the nucleophilic nitrogen atom.

Electrophilic Aromatic Substitution (EAS)

The general mechanism for EAS involves an initial attack by the aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step restores the ring's aromaticity.[8]

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).

Challenges in EAS of Aromatic Amines

Direct electrophilic substitution on highly activated amines like this compound presents two significant challenges:

-

Over-reactivity: The powerful activation by the amino group can lead to polysubstitution, where multiple electrophiles add to the ring, even in the absence of a catalyst.[9]

-

Catalyst Deactivation: Many EAS reactions, such as nitration and Friedel-Crafts reactions, require strong acid catalysts (e.g., H₂SO₄, AlCl₃). The basic nitrogen atom of the amine reacts with and neutralizes these catalysts, forming a deactivating ammonium salt that prevents the desired reaction.[9]

The Amide Protection Strategy

To overcome these challenges, the highly activating and basic amino group is temporarily converted into a less activating, non-basic amide group through acylation. This strategy, outlined below, is a cornerstone of synthetic chemistry involving aromatic amines.

Caption: Workflow for EAS using an amide protection strategy.

The resulting N-acyl group is still an ortho, para-director, but its activating effect is significantly attenuated because the nitrogen lone pair now participates in resonance with the adjacent carbonyl group. This moderation prevents polysubstitution and allows the reaction to proceed under controlled conditions.

Key EAS Reactions and Protocols

A. Halogenation

Due to the high activation of the ring, halogenation with bromine or chlorine can proceed rapidly.

-

Expected Outcome: Halogenation will occur at the positions ortho to the ethylamino group. Given the high reactivity, careful control of stoichiometry and temperature is necessary to avoid di-substitution.[4]

-

Illustrative Experimental Protocol: Monobromination

-

Protection (Optional but Recommended): Acetylate this compound as described in the N-Acylation protocol below to form N-acetyl-N-ethyl-p-toluidine.

-

Bromination: Dissolve the protected amide (1 equivalent) in a suitable solvent like acetic acid. Cool the solution to 0-10°C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise with continuous stirring, maintaining the low temperature.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite until the orange color disappears.

-

Work-up: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting product by column chromatography or recrystallization.

-

Deprotection: Hydrolyze the amide group using acidic or basic conditions to yield the final brominated this compound.

-

B. Nitration

Direct nitration is highly problematic due to oxidation of the amine and reaction with the acid catalyst. The protection-nitration-deprotection sequence is mandatory for a successful outcome.

-

Expected Outcome: Nitration of the protected amide will occur primarily at the position ortho to the N-acetylethylamino group (meta to the methyl group).[4][10]

-

Illustrative Experimental Protocol: Nitration via Protection

-

Protection: Synthesize N-acetyl-N-ethyl-p-toluidine using the N-Acylation protocol.

-

Nitration: In a flask cooled to 15-25°C, slowly add the N-acetyl-N-ethyl-p-toluidine to a nitrating medium of sulfuric acid (40-78% strength).[10]

-

Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise while maintaining the temperature and stirring vigorously. A patent for the related N-acetyl-p-toluidine suggests using 1 to 2 molar ratios of nitric acid.[10]

-

Monitoring and Isolation: After the addition is complete, allow the reaction to stir for a specified time before pouring it onto ice to precipitate the product. Filter the solid nitro-amide.

-

Deprotection: Reflux the isolated nitro-amide in an aqueous acid solution (e.g., HCl) to hydrolyze the amide and yield 2-nitro-N-ethyl-p-toluidine.

-

Purification: Neutralize the solution and isolate the final product by extraction and subsequent purification.

-

Reactions at the Nitrogen Atom

A. N-Acylation

This reaction is fundamental both for creating amide products and for implementing the protection strategy discussed previously. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of an acylating agent like an acid anhydride or acyl chloride.

-

Illustrative Experimental Protocol: N-Acetylation

-

Setup: In a round-bottomed flask, add this compound (1.0 equivalent).

-

Reagent Addition: Add acetic anhydride (1.1-1.2 equivalents) to the flask. The reaction is often exothermic and can typically be run at room temperature without additional solvent.[11]

-

Reaction: Stir the mixture. The reaction is usually rapid, often completing within 20-30 minutes. Monitor by TLC.

-

Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the solid N-acetyl-N-ethyl-p-toluidine and hydrolyze any excess acetic anhydride.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an ethanol/water mixture can be used for further purification.[11]

-

B. N-Nitrosation

As a secondary amine, this compound reacts with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form an N-nitrosoamine.[5]

-

Illustrative Experimental Protocol: N-Nitrosation

-

Setup: Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl) in a flask cooled in an ice bath (0-5°C).

-

Reagent Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise with vigorous stirring. The temperature must be kept below 10°C to prevent decomposition of nitrous acid.[12]

-

Reaction: A yellow oil or solid, the N-nitrosoamine (N-ethyl-N-nitroso-p-toluidine), should form.[13][14]

-

Isolation: After stirring for 10-15 minutes, extract the product with ether or dichloromethane.

-

Purification: Wash the organic extract with water and sodium bicarbonate solution, dry over an anhydrous salt, and remove the solvent under reduced pressure. Caution: N-nitrosoamines are potent carcinogens and must be handled with extreme care in a well-ventilated fume hood.[12]

-

Reactivity with Nucleophiles

This compound as a Nucleophile

The most significant nucleophilic character of this compound is derived from the lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophilic carbon centers.

A. N-Alkylation

This compound can act as a nucleophile in Sₙ2 reactions with alkyl halides to form tertiary amines.

Caption: Sₙ2 mechanism for N-alkylation of an amine.

-

Causality: The reaction rate is dependent on the concentration of both the amine and the alkyl halide.[15] The choice of alkyl halide is critical; primary halides react most readily, while tertiary halides are sterically hindered and prone to elimination reactions.[16] A potential side reaction is over-alkylation, where the resulting tertiary amine reacts further to form a quaternary ammonium salt.

-

Illustrative Experimental Protocol: N-Ethylation (to form N,N-Diethyl-p-toluidine)

-

Setup: In a suitable reaction vessel, combine this compound (1 equivalent) with a slight excess of ethyl bromide or ethyl iodide (1.1-1.5 equivalents). A base, such as sodium or potassium carbonate, is often added to neutralize the H-X formed during the reaction.

-

Solvent: A polar aprotic solvent like acetonitrile or DMF can be used.

-

Reaction: Heat the mixture with stirring. The reaction temperature and time will depend on the specific alkyl halide used. Monitor the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: Partition the residue between water and an organic solvent. Wash the organic layer, dry it, and concentrate it. The crude tertiary amine can be purified by distillation under reduced pressure or by column chromatography.

-

The Aromatic Ring as an Electrophile (Resistance to Nucleophilic Attack)

Nucleophilic Aromatic Substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. However, this reaction has stringent electronic requirements that this compound does not meet.

-

Mechanism and Rationale for Low Reactivity: The SₙAr mechanism proceeds via an addition-elimination sequence, forming a resonance-stabilized negative intermediate (a Meisenheimer complex).[6][7] The formation and stability of this complex are crucial for the reaction to occur. This stability is only achieved when strong electron-withdrawing groups (e.g., -NO₂, -CN) are present on the ring, particularly at the ortho and para positions relative to the leaving group.[6][17] These groups delocalize the negative charge, lowering the activation energy.

This compound has two electron-donating groups, which would severely destabilize the negative charge of a Meisenheimer complex, making the activation energy prohibitively high. Therefore, the aromatic ring of this compound is essentially inert to nucleophilic attack under standard SₙAr conditions.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[18][19] It may cause damage to organs (specifically the blood) through prolonged or repeated exposure.[18] Like many aromatic amines, it can cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[20]

-

Flammability: It is a combustible liquid.[19]

-

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.[19]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.[20]

-

Keep away from heat, sparks, and open flames.[19]

-

Store in a tightly closed container in a cool, well-ventilated area.

-

Conclusion

This compound exhibits a distinct dual reactivity profile. The lone pair on its nitrogen atom makes it an effective nucleophile, readily undergoing reactions such as alkylation and acylation. Simultaneously, the synergistic electron-donating effects of its ethylamino and methyl substituents render its aromatic ring highly activated and nucleophilic, predisposing it to rapid electrophilic aromatic substitution, primarily at the positions ortho to the ethylamino group. This high reactivity necessitates the common use of an amide protection strategy to moderate reactions and prevent undesirable side products. Conversely, the electron-rich nature of the aromatic system makes it highly resistant to nucleophilic attack. A thorough understanding of these competing and complementary reactivities is essential for leveraging this compound as a versatile intermediate in modern organic synthesis.

References

-

University of Calgary. (n.d.). Ch22: EArS of aromatic amines. Retrieved from [Link]

-

Novak, M., & Rajagopal, S. (2013). Reactive electrophilic metabolites of aromatic amine and amide carcinogens. Frontiers in Bioscience (Scholar Edition), 5(1), 341-359. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.8 Reactions of Arylamines. Retrieved from [Link]

-

Novak, M. (2013). Reactive electrophilic metabolites of aromatic amine and amide carcinogens. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-m-toluidine, 99+%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61164, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSrc. (n.d.). N-ethyl-N-nitroso-p-toluidine. Retrieved from [Link]

- Tinker, J. M., & Spiegler, L. (1934). U.S. Patent No. 1,963,597. Washington, DC: U.S. Patent and Trademark Office.

-

Chemistry LibreTexts. (2025). 4.4: Nucleophilic substitution and elimination reactions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. Retrieved from [Link]

-

Cram. (n.d.). P Toluidine Synthesis Analysis. Retrieved from [Link]

- Boettcher, A., et al. (1981). U.S. Patent No. 4,268,458. Washington, DC: U.S. Patent and Trademark Office.

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H13N). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Save My Exams. (n.d.). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

-

Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C9H13N | CID 61164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. N-Ethyl-N-nitroso-o-toluidine | LGC Standards [lgcstandards.com]

- 14. N-ethyl-N-nitroso-p-toluidine | CAS#:939-28-6 | Chemsrc [chemsrc.com]

- 15. gacariyalur.ac.in [gacariyalur.ac.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]